DICERIUM TRIOXIDE

Vue d'ensemble

Description

DICERIUM TRIOXIDE is a useful research compound. Its molecular formula is Ce2O3 and its molecular weight is 328.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Redox Reactions

Ce₂O₃ undergoes reversible oxidation and reduction, driven by oxygen availability and temperature:

Oxidation to Cerium(IV) Oxide

-

Conditions : Elevated temperatures (>400°C) in oxygen-rich environments .

-

Mechanism : Oxygen incorporation into the lattice, filling vacancies and oxidizing Ce³⁺ to Ce⁴⁺.

Reduction from Cerium(IV) Oxide

-

Industrial Relevance : Used in catalytic converters to store/release oxygen dynamically.

Acid-Base Reactions

Ce₂O₃ reacts with strong acids to form cerium(III) salts:

Reaction with Hydrochloric Acid

Reaction with Sulfuric Acid

Biocatalytic Reactions

Ce₂O₃ nanoparticles mimic enzymatic activity due to Ce³⁺/Ce⁴⁺ redox cycling:

Superoxide Dismutase (SOD) Mimicry

Peroxidase-like Activity

Reactions with Hydrogen Peroxide

Ce₂O₃ interacts with H₂O₂, producing reactive oxygen species (ROS) or peroxides:

| Morphology | Primary Reaction | Product | Application |

|---|---|---|---|

| Rod-shaped | Ce³⁺ + H₂O₂ → Ce–OOH | Peroxides | Pollutant degradation |

| Cubic | H₂O₂ → ●OH + O₂ | ROS | Cancer therapy |

-

pH Dependence : Acidic conditions favor ●OH generation, while neutral pH promotes peroxide formation .

Thermal Redox Cycling

Ce₂O₃ participates in two-step solar-driven water splitting:

-

Thermal Reduction :

-

Water Oxidation :

-

Efficiency Boost : Transition metal doping (e.g., Zr, Mn) stabilizes oxygen vacancies, enhancing H₂ yield .

Catalytic CO Oxidation

-

Role : Oxygen vacancies in Ce₂O₃ store/release O₂, optimizing CO conversion.

NOx Reduction

-

Mechanism : Ce³⁺ facilitates electron transfer, breaking N–O bonds.

Phase Transition Dynamics

Ce₂O₃ reversibly transforms to CeO₂ under electric fields or oxidative stress:

-

Electric Field-Induced Oxidation :

-

Implication : Enables use in resistive switching devices.

Propriétés

Numéro CAS |

11129-18-3 |

|---|---|

Formule moléculaire |

Ce2O3 |

Poids moléculaire |

328.23 g/mol |

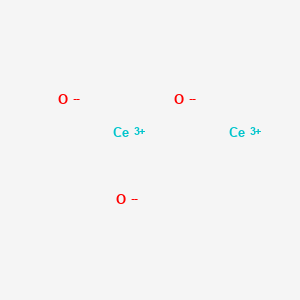

Nom IUPAC |

cerium(3+);oxygen(2-) |

InChI |

InChI=1S/2Ce.3O/q2*+3;3*-2 |

Clé InChI |

DRVWBEJJZZTIGJ-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[O-2].[O-2].[Ce+3].[Ce+3] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.